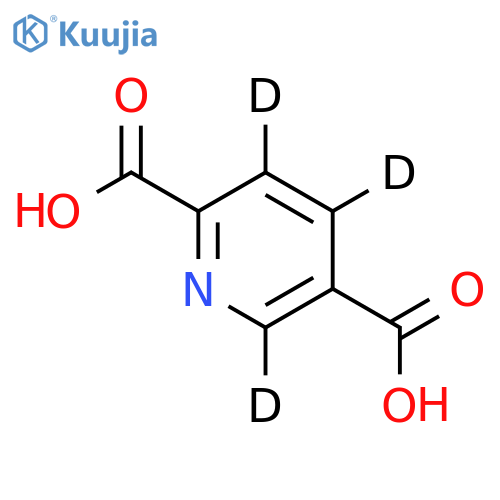

Cas no 1246820-77-8 (2,5-Pyridinedicarboxylic Acid-d3)

2,5-Pyridinedicarboxylic Acid-d3 化学的及び物理的性質

名前と識別子

-

- 2,5-Pyridinedicarboxylic Acid-d3

- 2,5-Pyridinedicarbox

- 3,4,6-trideuteriopyridine-2,5-dicarboxylic acid

- 2,5-Dicarboxypyridine-d3

- Isocinchomeronic Acid-d3

- DTXSID40676122

- 1246820-77-8

- J-005151

- AKOS030254586

- (~2~H_3_)Pyridine-2,5-dicarboxylic acid

- DB-260404

-

- インチ: InChI=1S/C7H5NO4/c9-6(10)4-1-2-5(7(11)12)8-3-4/h1-3H,(H,9,10)(H,11,12)

- InChIKey: LVPMIMZXDYBCDF-UHFFFAOYSA-N

- ほほえんだ: c1cc(ncc1C(=O)O)C(=O)O

計算された属性

- せいみつぶんしりょう: 170.04100

- どういたいしつりょう: 170.04068788g/mol

- 同位体原子数: 3

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 204

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.2

- トポロジー分子極性表面積: 87.5Ų

じっけんとくせい

- 密度みつど: 1.6±0.1 g/cm3

- ふってん: 441.1±30.0 °C at 760 mmHg

- フラッシュポイント: 220.5±24.6 °C

- ようかいど: DMSO

- PSA: 87.49000

- LogP: 0.47800

- じょうきあつ: 0.0±1.1 mmHg at 25°C

2,5-Pyridinedicarboxylic Acid-d3 セキュリティ情報

- シグナルワード:warning

- 危害声明: H303+H313+H333

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

2,5-Pyridinedicarboxylic Acid-d3 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | P991642-50mg |

2,5-Pyridinedicarboxylic Acid-d3 |

1246820-77-8 | 50mg |

$ 1489.00 | 2023-09-06 | ||

| TRC | P991642-5mg |

2,5-Pyridinedicarboxylic Acid-d3 |

1246820-77-8 | 5mg |

$ 190.00 | 2023-09-06 | ||

| A2B Chem LLC | AA29107-5mg |

2,5-Pyridinedicarboxylic Acid-d3 |

1246820-77-8 | 5mg |

$306.00 | 2024-04-20 | ||

| A2B Chem LLC | AA29107-50mg |

2,5-Pyridinedicarboxylic Acid-d3 |

1246820-77-8 | 50mg |

$1567.00 | 2024-04-20 |

2,5-Pyridinedicarboxylic Acid-d3 関連文献

-

C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961

-

Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904

-

Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539

-

5. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466

-

Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908

-

Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996

-

Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126

-

Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241

-

Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221

2,5-Pyridinedicarboxylic Acid-d3に関する追加情報

Professional Introduction to 2,5-Pyridinedicarboxylic Acid-d3 (CAS No: 1246820-77-8)

2,5-Pyridinedicarboxylic Acid-d3, with the chemical formula C₆H₄D₂O₄, is a deuterated derivative of 2,5-pyridinedicarboxylic acid. This compound has garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential applications. The introduction of deuterium atoms at specific positions enhances its suitability for NMR spectroscopy and metabolic studies, making it a valuable tool in drug discovery and molecular biology.

The CAS number 1246820-77-8 uniquely identifies this compound in scientific literature and databases, facilitating accurate referencing and procurement. As a member of the pyridine derivatives family, 2,5-Pyridinedicarboxylic Acid-d3 exhibits distinct electronic and steric characteristics that influence its reactivity and interactions with biological targets. These properties make it particularly useful in the synthesis of labeled compounds for research purposes.

In recent years, advancements in mass spectrometry and NMR techniques have highlighted the importance of deuterated compounds in analytical chemistry. 2,5-Pyridinedicarboxylic Acid-d3 serves as an excellent internal standard or labeling agent, enabling researchers to track metabolic pathways and study enzyme kinetics with high precision. Its stability under various experimental conditions further enhances its utility in complex biochemical assays.

One of the most compelling applications of 2,5-Pyridinedicarboxylic Acid-d3 is in the development of radiolabeled probes for diagnostic imaging. The incorporation of deuterium atoms improves the compound's resistance to degradation, allowing for longer study durations and more accurate data collection. Recent studies have demonstrated its potential in positron emission tomography (PET) imaging, where it aids in visualizing neurological disorders and cancerous growths with enhanced clarity.

The pharmaceutical industry has also explored 2,5-Pyridinedicarboxylic Acid-d3 as a building block for novel therapeutic agents. Its pyridine core is a common motif in many bioactive molecules, making it a versatile intermediate in medicinal chemistry. Researchers have utilized this compound to synthesize inhibitors targeting enzyme families involved in inflammation and neurodegeneration. Preliminary findings suggest promising efficacy in preclinical models, warranting further investigation into its pharmacological potential.

Furthermore, the use of deuterated pyridine derivatives like 2,5-Pyridinedicarboxylic Acid-d3 aligns with the growing trend toward green chemistry and sustainable research practices. By replacing protiated versions with their deuterated counterparts, scientists can reduce background noise in spectroscopic analyses and minimize environmental impact. This approach not only enhances experimental accuracy but also supports efforts to develop eco-friendly methodologies.

The synthesis of 2,5-Pyridinedicarboxylic Acid-d3 involves carefully controlled reactions to ensure the correct incorporation of deuterium atoms. Advanced techniques such as deuterium exchange and catalytic hydrogenation are employed to achieve high isotopic purity. These synthetic strategies are critical for maintaining the compound's integrity throughout its application in research settings.

As our understanding of molecular interactions continues to evolve, compounds like 2,5-Pyridinedicarboxylic Acid-d3 will play an increasingly pivotal role in uncovering new biological mechanisms. Their versatility as tools for labeling and analysis underscores their importance in both academic and industrial research environments. Future studies may explore additional applications in areas such as materials science and nanotechnology, where precise molecular characterization is essential.

The continued refinement of analytical methods will further expand the utility of CAS No: 1246820-77-8, enabling more sophisticated investigations into complex systems. Collaborative efforts between chemists, biologists, and pharmacologists will be crucial in harnessing its full potential. As research progresses, it is expected that 2,5-Pyridinedicarboxylic Acid-d3 will remain at the forefront of molecular studies, contributing to groundbreaking discoveries across multiple disciplines.

1246820-77-8 (2,5-Pyridinedicarboxylic Acid-d3) 関連製品

- 89-00-9(Quinolinic acid)

- 53636-70-7(6-methylpyridine-2,3-dicarboxylic acid)

- 775545-30-7(6-(hydroxymethyl)pyridine-3-carboxylic acid)

- 4434-13-3(5-methylpyridine-2-carboxylic acid)

- 17874-79-2(5-(methoxycarbonyl)pyridine-2-carboxylate)

- 39977-41-8(5-(Hydroxymethyl)picolinic acid)

- 100-26-5(2,5-Pyridinedicarboxylic acid)

- 937-26-8(1H-Pyrrole-2,4-dicarboxylic acid)

- 339155-13-4(2,3-Pyridinedicarboxylic acid)

- 53636-65-0(5-Methylpyridine-2,3-dicarboxylic acid)